molecular formula C10H8BrNO2 B6296125 5-(5-Methoxy-2-bromophenyl)-1,3-oxazole CAS No. 2017137-72-1

5-(5-Methoxy-2-bromophenyl)-1,3-oxazole

Cat. No.: B6296125
CAS No.: 2017137-72-1
M. Wt: 254.08 g/mol
InChI Key: PMSDNVXFJLKHSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Methoxy-2-bromophenyl)-1,3-oxazole is an organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This specific compound features a methoxy group and a bromine atom attached to a phenyl ring, which is further connected to the oxazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methoxy-2-bromophenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-methoxy-2-bromobenzaldehyde with an appropriate amine and an acid catalyst to form the oxazole ring. The reaction conditions often include heating the mixture under reflux and using solvents like ethanol or acetic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(5-Methoxy-2-bromophenyl)-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 5-methoxyphenyl-1,3-oxazole.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium azide or sodium hydroxide in polar solvents.

Major Products Formed

    Oxidation: 5-(5-Methoxy-2-formylphenyl)-1,3-oxazole or 5-(5-Methoxy-2-carboxyphenyl)-1,3-oxazole.

    Reduction: 5-Methoxyphenyl-1,3-oxazole.

    Substitution: 5-(5-Methoxy-2-aminophenyl)-1,3-oxazole or 5-(5-Methoxy-2-hydroxyphenyl)-1,3-oxazole.

Scientific Research Applications

5-(5-Methoxy-2-bromophenyl)-1,3-oxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(5-Methoxy-2-bromophenyl)-1,3-oxazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and bromine substituents can influence the compound’s binding affinity and specificity for its molecular targets. The oxazole ring can also participate in hydrogen bonding and π-π interactions, further affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-Methoxy-2-chlorophenyl)-1,3-oxazole
  • 5-(5-Methoxy-2-fluorophenyl)-1,3-oxazole
  • 5-(5-Methoxy-2-iodophenyl)-1,3-oxazole

Uniqueness

5-(5-Methoxy-2-bromophenyl)-1,3-oxazole is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. The bromine atom also influences the compound’s electronic properties, making it distinct from its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

5-(2-bromo-5-methoxyphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-13-7-2-3-9(11)8(4-7)10-5-12-6-14-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSDNVXFJLKHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.